molecular formula C13H9NO2 B14446992 7-Methyl-3H-phenoxazin-3-one CAS No. 74683-31-1

7-Methyl-3H-phenoxazin-3-one

Cat. No.: B14446992
CAS No.: 74683-31-1
M. Wt: 211.22 g/mol
InChI Key: MBUQZPRLVIONQP-UHFFFAOYSA-N
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Description

Contextualization within the Phenoxazinone Class

The phenoxazinone class of compounds is characterized by a distinctive tricyclic, coplanar structure. asianpubs.org This core is composed of a phenazine (B1670421) ring system where an oxygen atom replaces one of the nitrogen atoms, creating a fused three-ring structure containing both nitrogen and oxygen. smolecule.comontosight.ai The fundamental phenoxazinone skeleton is found in a variety of biologically significant molecules, including certain pigments produced by insects and fungi, and forms the core of some antibiotics. asianpubs.org

Phenoxazinones can be substituted with various functional groups at different positions, leading to a wide array of derivatives with diverse properties. asianpubs.orgnih.gov The specific placement of these groups, such as the methyl group at the 7-position in 7-Methyl-3H-phenoxazin-3-one, significantly influences the molecule's electronic properties, reactivity, and biological activity. ontosight.ai For instance, the phenoxazinone core is present in well-known dyes like resazurin (B115843) and its reduction product, resorufin. asianpubs.org It is also the chromophore in the potent antineoplastic agent, Actinomycin (B1170597) D. thieme-connect.deencyclopedia.pub The synthesis of the phenoxazinone scaffold is often achieved through methods like the oxidative cyclization of aminophenol precursors. asianpubs.orgthieme-connect.de

Research Significance of Phenoxazinone Derivatives in Chemical Biology and Materials Science

The versatile structure of the phenoxazinone core has made its derivatives a subject of extensive research in both chemical biology and materials science. smolecule.comnih.gov

In Chemical Biology:

Phenoxazinone derivatives exhibit a broad spectrum of pharmacological activities. nih.gov They are investigated for their antimicrobial, antifungal, antiviral, and anticancer properties. nih.govencyclopedia.pubontosight.ai The planar nature of the tricyclic system allows many phenoxazinone derivatives to act as DNA intercalating agents, disrupting DNA replication and transcription, which is a mechanism for their antitumor effects. encyclopedia.pubmdpi.com

Furthermore, their inherent fluorescent properties have led to the development of phenoxazinone-based probes for biological imaging and assays. smolecule.com These probes can be designed to detect specific enzymes, such as nitroreductases, which are often overexpressed in hypoxic tumor environments. smolecule.com For example, some derivatives show changes in fluorescence upon enzymatic action, allowing for the visualization and quantification of enzyme activity. smolecule.com Researchers have also synthesized phenoxazinone derivatives that can inhibit specific protein-protein interactions, such as the DKK1/LRP6 interaction, which is relevant in the Wnt signaling pathway. nih.gov This highlights their potential as tools to probe and modulate complex biological pathways. smolecule.comnih.gov

In Materials Science:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74683-31-1

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

7-methylphenoxazin-3-one

InChI

InChI=1S/C13H9NO2/c1-8-2-4-10-12(6-8)16-13-7-9(15)3-5-11(13)14-10/h2-7H,1H3

InChI Key

MBUQZPRLVIONQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2

Origin of Product

United States

Synthetic Methodologies for 7 Methyl 3h Phenoxazin 3 One and Its Structural Analogues

Established Organic Synthesis Routes

Traditional organic synthesis provides several reliable pathways to the phenoxazinone core structure. These methods often involve condensation and cyclization reactions under specific conditions to yield the desired products.

Cyclization Reactions of N-Arylquinoneimines

The cyclization of N-arylquinoneimines under oxidative conditions is a common strategy for forming phenoxazine (B87303) derivatives, including 7-Methyl-3H-phenoxazin-3-one. smolecule.com This method is foundational in constructing the characteristic three-ring phenoxazine system. The reaction generally proceeds through the formation of an N-aryl-o-benzoquinone imine intermediate, which then undergoes intramolecular cyclization. beilstein-journals.org This process is a key step in more complex syntheses of phenoxazinone-based architectures. rsc.org

Oxidative Condensation of o-Aminophenols

The oxidative condensation of o-aminophenols is a widely utilized and effective method for synthesizing phenoxazinones. beilstein-journals.org This reaction can be catalyzed by various agents and conditions. For instance, the self-condensation of 2-aminophenol (B121084) derivatives can be achieved using an iodine catalyst in diphenyl ether at high temperatures (250–280°C), which helps to minimize byproducts. smolecule.com

This dimerization process can also be accomplished using one-equivalent oxidizing agents like potassium ferricyanide, air in an alkaline solution, yellow mercuric oxide, lead dioxide, ferric chloride, and benzoquinone. cdnsciencepub.com A notable example is the synthesis of Cinnabarinic acid from 3-hydroxyanthranilic acid. Furthermore, this type of reaction can be performed on silica (B1680970) thin-layer plates, where the silica gel activates the o-aminophenols for reaction with air. cdnsciencepub.com

The reaction mechanism is believed to proceed through a sequence of three consecutive 2-electron aminophenol oxidations. nih.gov A key intermediate in this process is a quinone imine, which is trapped by a second molecule of the aminophenol, leading to the formation of the phenoxazinone structure. nih.gov The reaction can be blocked at different stages by using substituted 2-aminophenols, which has helped to elucidate the mechanism. For example, using 5-methyl-2-aminophenol as a substrate can halt the reaction at the dihydro-2-aminophenoxazinone stage. researchgate.net

Starting MaterialOxidizing Agent/CatalystProductReference
o-Aminophenol derivativesIodine/Diphenyl EtherPhenoxazinone backbone smolecule.com
o-AminophenolsPotassium ferricyanide, Air, etc.2-Amino-3H-phenoxazin-3-ones cdnsciencepub.com
3-Hydroxyanthranilic acidBenzoquinoneCinnabarin cdnsciencepub.com
5-Methyl-2-aminophenolPhenoxazinone synthaseDihydro-2-aminophenoxazinone researchgate.net

Reactions Involving Nitroso Compounds

The reaction of nitroso compounds presents another avenue for the synthesis of phenoxazinones. One reported method involves the reaction of triphenylphosphine (B44618) with copper complexes derived from nitroso compounds to yield phenoxazine derivatives. smolecule.com Additionally, the condensation of nitroso-compounds at elevated temperatures is a known chemical method for producing phenoxazinone-type compounds. umlub.pl The synthesis of C-nitroso compounds, which can be precursors, often involves the oxidation of a suitable precursor, but this can be challenging due to the ease of oxidation to the corresponding nitro derivative. nih.gov

Condensation with Benzoquinone Derivatives

The condensation of aminophenols with benzoquinone derivatives is a versatile method for constructing the phenoxazinone scaffold. For example, 3H-phenoxazin-3-one derivatives can be synthesized by the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminophenols in ethanol (B145695) with anhydrous sodium acetate. journalijar.com This initial product can then be further reacted with another mole of an ortho-aminophenol to create Current time information in Bangalore, IN.researchgate.netbenzoxazino[2,3-b]phenoxazine derivatives. journalijar.com Another example involves the reaction of N,N'-Dichloro-l,4-benzoquinone diimine with 5-methylbenzene-1,3-diol in ethanol to produce 7-amino-l-methyl-3H-phenoxazin-3-one. thieme-connect.de

Benzoquinone DerivativeReactantProductReference
2,5-dibromo-3,6-dimethoxy-1,4-benzoquinoneSubstituted ortho-aminophenols3H-phenoxazin-3-one derivatives journalijar.com
N,N'-Dichloro-l,4-benzoquinone diimine5-methylbenzene-1,3-diol7-amino-l-methyl-3H-phenoxazin-3-one thieme-connect.de

Biomimetic and Enzyme-Assisted Synthesis

Nature provides inspiration for the synthesis of phenoxazinones, with enzymes and biological molecules capable of catalyzing their formation. These biomimetic approaches offer environmentally friendly alternatives to traditional chemical methods.

Hemoglobin-Mediated Formation of Phenoxazinones

Hemoglobin, the oxygen-carrying protein in red blood cells, has been shown to mediate the formation of phenoxazinone structures. nih.gov Specifically, purified human hemoglobin, as well as erythrocyte lysates and intact erythrocytes, can convert 2-amino-5-methylphenol (B193566) into a dihydrophenoxazinone derivative. nih.gov The product of this reaction was identified as 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one. nih.gov

This transformation is intricately linked to the oxidative state of the hemoglobin molecule. The production of the dihydrophenoxazinone is coupled with the oxidation of ferrous hemoglobin (Fe²⁺) and the reduction of ferric hemoglobin (Fe³⁺) under aerobic conditions. nih.gov Hemoglobin's ability to undergo oxidation, particularly the formation of the highly reactive ferryl heme (Fe⁴⁺), is a key aspect of this catalytic-like activity. frontiersin.orgmdpi.com

ReactantBiocatalystProductKey ObservationReference
2-amino-5-methylphenolHuman Hemoglobin2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-oneCoupled with oxidation/reduction of hemoglobin's iron nih.gov

Phenoxazinone Synthase-Mimetic Catalysis

Phenoxazinone synthase is a copper-containing enzyme that catalyzes the oxidative coupling of two o-aminophenol molecules to form the phenoxazinone chromophore. Inspired by this natural process, researchers have developed numerous small molecule catalysts that mimic the function of this enzyme. These synthetic catalysts, often based on transition metal complexes, facilitate the aerobic oxidation of o-aminophenols to produce 2-aminophenoxazin-3-ones.

Various metal complexes, including those of copper, cobalt, and manganese, have demonstrated significant phenoxazinone synthase-like activity. The catalytic efficiency of these mimics is influenced by the nature of the metal center, the coordinating ligands, and the reaction conditions. For instance, a series of mononuclear copper(II) complexes stabilized by Schiff base ligands have been shown to effectively catalyze the oxidation of o-aminophenol. The catalytic activity, often expressed as the turnover number (kcat), can be exceptionally high, in some cases reaching values on the order of 10^6 h⁻¹.

The table below summarizes the catalytic activity of various metal complexes in the synthesis of 2-aminophenoxazin-3-one from o-aminophenol.

CatalystLigand TypeMetal Ionkcat (h⁻¹)Reference
Complex 1Tridentate Schiff BaseCu(II)7.8 x 10⁵ wikipedia.org
Complex 2Tridentate Schiff BaseCu(II)2.4 x 10⁵ wikipedia.org
Complex 3Tridentate Schiff BaseCu(II)6.2 x 10⁶ wikipedia.org
Complex 4Isomorphic TetranuclearCo(II)500.4 wikipedia.org
Complex 5Isomorphic TetranuclearCo(II)508.9 wikipedia.org
Complex 6Isomorphic TetranuclearCo(II)511.2 wikipedia.org
Complex 7Azide-boundCo(III)61.92 wikipedia.org
Dioximatomanganese(II) ComplexDioximatoMn(II)440 researchgate.net

Fungal Biotransformation Pathways

Fungal systems provide an alternative and environmentally benign approach to the synthesis of phenoxazinone structures. Certain fungi possess enzymatic machinery capable of transforming various aromatic precursors into phenoxazinone derivatives. This biotransformation often occurs under mild conditions and can lead to the formation of unique and complex structures.

For example, the fungus Fomes fomentarius has been utilized to transform 3-amino-4-hydroxybenzenesulfonic acid into a phenoxazinone-type compound. researchgate.net Similarly, laccase from the fungus Cerrena unicolor can mediate the transformation of aminomethoxycarboxylic acid and aminonaphthalene isomers into phenazine (B1670421) and phenoxazinone dyes. mdpi.com Endophytic fungi isolated from plants have also demonstrated the ability to metabolize plant defense compounds into phenoxazinone structures. For instance, Plectosporium tabacinum, Gliocladium cibotii, and Chaetosphaeria sp. can transform 2-hydroxy-1,4-benzoxazin-3-one (HBOA) into 2-amino-3H-phenoxazin-3-one and its acetylated derivatives. researchgate.net

The following table outlines some examples of fungal biotransformation leading to phenoxazinone compounds.

Fungal SpeciesPrecursorProduct(s)Reference
Fomes fomentarius3-amino-4-hydroxybenzenesulfonic acidPhenoxazinone-type compound researchgate.net
Cerrena unicolor (Laccase)Aminomethoxycarboxylic acid + Aminonaphthalene isomersPhenazine and Phenoxazinone dyes mdpi.com
Plectosporium tabacinum2-hydroxy-1,4-benzoxazin-3-one (HBOA)2-amino-3H-phenoxazin-3-one, 2-acetylamino-3H-phenoxazin-3-one researchgate.net
Gliocladium cibotii2-hydroxy-1,4-benzoxazin-3-one (HBOA)2-amino-3H-phenoxazin-3-one, 2-acetylamino-3H-phenoxazin-3-one researchgate.net
Chaetosphaeria sp.2-hydroxy-1,4-benzoxazin-3-one (HBOA)2-amino-3H-phenoxazin-3-one, 2-acetylamino-3H-phenoxazin-3-one researchgate.net

Emerging and Catalytic Approaches

Novel Reductive Cyclization Routes

Reductive cyclization represents a powerful strategy for the synthesis of heterocyclic compounds, including the core structure of phenoxazinones and their analogues. This methodology typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization to form the desired heterocyclic ring system.

A notable application of this approach is in the synthesis of 2,4-dihydroxy-1,4-benzoxazin-3-one analogues. In this method, ring-substituted methyl α-(o-nitrophenoxy)-α-methoxyacetates are subjected to reductive cyclization, followed by demethylation to yield the final products. researchgate.net Another example involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts in the presence of iron in acetic acid, which provides a simple route to 1,4-benzoxazin-3-(4H)-ones in good to excellent yields. researchgate.net This approach is valued for its compatibility with various functional groups.

Metal-Catalyzed Oxidative Cyclocondensation (e.g., Iron, Cobalt, Copper Complexes)

Metal-catalyzed oxidative cyclocondensation is a prominent and versatile method for constructing the 2-aminophenoxazinone framework. This approach typically involves the cascade reaction of o-aminophenols, catalyzed by transition metal complexes. wikipedia.org Complexes of iron, cobalt, and copper have been extensively studied for this purpose, offering sustainable and atom-economical routes to these valuable compounds. wikipedia.orgsigmaaldrich.com

The catalytic cycle often involves the oxidation of the metal center, which then facilitates the oxidative coupling of the o-aminophenol substrates. The choice of metal and the ligand environment plays a crucial role in determining the efficiency and selectivity of the reaction. For instance, certain cobalt(II) complexes have demonstrated high catalytic activity for the aerobic oxidation of various o-aminophenols, with the presence of labile ligands like azide (B81097) ions enhancing the reaction rates. wikipedia.org Similarly, copper complexes, acting as functional models of phenoxazinone synthase, effectively catalyze the oxygenation of 2-aminophenol. sigmaaldrich.com

The table below presents a selection of metal complexes used in oxidative cyclocondensation for the synthesis of 2-aminophenoxazin-3-one.

Metal ComplexSubstrateKey Featureskcat (h⁻¹)Reference
Cobalt(II) Complexes (defective cubane (B1203433) nuclei)o-AminophenolHigh catalytic activity via a free radical process.500.4 - 511.2 wikipedia.org
Azide-bound Cobalt(III) Complexeso-Aminophenol, 5-Methyl-o-aminophenolLabile azide ions enhance activity.61.92 (for OAP) wikipedia.org
Copper(II) Thiocyanate/Azide Complexeso-AminophenolHigh conversion of OAP to APX.up to 6.2 x 10⁶ wikipedia.org
Dioximatomanganese(II) Complex2-AminophenolFunctional phenoxazinone synthase model.440 researchgate.net
Iron(II/III) Complexeso-AminophenolsPHS-active systems for mechanistic studies.N/A sigmaaldrich.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. dntb.gov.uamdpi.com While the application of MCRs for the direct synthesis of this compound is still an emerging area, the principles of MCRs have been applied to the synthesis of related heterocyclic structures.

One-pot syntheses that can be considered multicomponent in nature have been developed for aminophenoxazinone derivatives. For example, the oxidative coupling of o-aminophenols can be achieved in a one-pot fashion using nanocatalysts, which demonstrates the potential for developing MCR strategies for these scaffolds. Furthermore, advanced intermediates for the synthesis of phenoxazinones have been prepared through Ugi four-component reactions. mdpi.com This involves the reaction of an isocyanide, an aldehyde, a masked amino aldehyde, and a carboxylic acid, where a subsequent deprotection and cyclization yields the heterocyclic core.

The development of novel MCRs that directly lead to the phenoxazinone skeleton is a promising avenue for future research, potentially streamlining the synthesis of these important compounds.

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Methyl 3h Phenoxazin 3 One and Its Derivatives

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods provide a wealth of information regarding the molecular framework, functional groups, and electronic environment of 7-Methyl-3H-phenoxazin-3-one and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum of 2-amino-3H-phenoxazin-3-one, key signals include doublets and triplets in the aromatic region (around δ 7.4-7.7 ppm) corresponding to the protons on the phenoxazine (B87303) core. mdpi.com The amino group protons typically appear as a broad singlet, and the protons on the quinone-imine ring are observed at distinct chemical shifts. mdpi.com For instance, in 2-amino-7-methyl-3H-phenoxazin-3-one, the methyl group protons would give rise to a characteristic singlet, typically in the upfield region of the aromatic signals.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. oup.com In 2-amino-3H-phenoxazin-3-one, the carbonyl carbon (C-3) of the quinone-imine ring is significantly downfield shifted (around δ 180.7 ppm), while the carbon bearing the amino group (C-2) appears at approximately δ 149.3 ppm. mdpi.com The carbons of the benzene (B151609) ring and the remaining carbons of the quinone-imine ring resonate at specific chemical shifts that are influenced by the substituents present. mdpi.comoup.com

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between protons and carbons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over 2-3 bonds), allowing for the unambiguous assignment of the entire molecular skeleton. These techniques are crucial for differentiating between isomers and confirming the substitution pattern on the phenoxazine ring system. The combination of 1D and 2D NMR provides a comprehensive and definitive structural characterization of this compound and its derivatives. dtu.dkemerypharma.com

Table 1: Representative ¹H and ¹³C NMR Data for Phenoxazin-3-one Derivatives

CompoundTechniqueSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
2-hydroxy-3H-phenoxazin-3-one¹H NMR, ¹³C NMRDMSO-d610.84 (s, 1H), 7.80 (d, J = 7.6 Hz, 1H), 7.61-7.53 (m, 2H), 7.47-7.43 (m, 1H), 6.69 (s, 1H), 6.43 (s, 1H)180.7, 156.2, 149.5, 149.1, 143.0, 133.6, 131.5, 129.4, 126.0, 116.6, 107.2, 104.7 rsc.org
2-hydroxy-8-methyl-3H-phenoxazin-3-one¹H NMR, ¹³C NMRDMSO-d610.78 (s, 1H), 7.62 (s, 1H), 7.46-7.40 (m, 2H), 6.69 (s,1H), 6.42(s, 1H), 2.41(s, 3H)180.6, 156.1, 149.4, 149.2, 141.1, 135.5, 133.4, 132.5, 129.0, 116.3, 107.2, 104.4, 20.8 rsc.org
2-Amino-7-methoxy-3H-phenoxazin-3-one¹H NMR, ¹³C NMRDMSO7.65 (1H, d, J = 9.0 Hz), 7.58 (1H, d, J = 8.0 Hz), 7.56 (1H, d, J = 8.0 Hz), 6.97 (2H, s), 6.36 (1H, s), 6.33 (1H, s), 3.86 (3H, s)179.7, 160.0, 148.5, 146.5, 145.6, 143.2, 128.9, 128.3, 113.3, 103.2, 100.0, 98.8, 56.0 rsc.org
2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-one¹H NMR, ¹³C NMRCDCl37.12-7.48 (4H, m, Ar-H), 3.88 (3H, s, OCH3), 3.82 (3H, s, OCH3)171.2, 153.9, 145.9, 138.7, 135.4, 134.5, 127.2, 126.6, 125.2, 119.6, 116.0, 115.5, 60.9, 60.3 journalijar.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound and its derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. journalijar.com

The mass spectrum of a phenoxazine derivative typically shows a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) in techniques like electrospray ionization (ESI). journalijar.com The fragmentation of these compounds under mass spectrometric conditions often involves the cleavage of bonds adjacent to the carbonyl group and the heteroatoms. libretexts.org For instance, in ketones, a major fragmentation pathway is the cleavage of the C-C bonds adjacent to the carbonyl. libretexts.org In the case of this compound, this could lead to the loss of CO or other small neutral molecules. The presence of a methyl group would also lead to characteristic fragmentation patterns, such as the loss of a methyl radical. msu.edu

Table 2: High-Resolution Mass Spectrometry Data for Phenoxazin-3-one Derivatives

CompoundIonization MethodObserved m/z ([M+H]⁺)Calculated m/z for [M+H]⁺Reference
2-hydroxy-3H-phenoxazin-3-oneESI214.0498214.0499 rsc.org
2-hydroxy-8-methyl-3H-phenoxazin-3-oneESI228.0655228.0655 rsc.org
2-Amino-7-methoxy-3H-phenoxazin-3-oneESI243.0762243.0765 rsc.org
2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-oneESI337Not specified journalijar.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. americanpharmaceuticalreview.com For this compound, these methods are used to confirm the presence of key structural features.

The IR spectrum of a phenoxazin-3-one derivative will prominently display a strong absorption band corresponding to the C=O stretching vibration of the quinone-imine system, typically in the range of 1640-1680 cm⁻¹. journalijar.comorientjchem.org The C=N stretching vibration is also observed in this region, often coupled with the C=C stretching modes of the aromatic rings. journalijar.com The C-O-C stretching of the oxazine (B8389632) ring gives rise to characteristic bands, usually found between 1270 and 1150 cm⁻¹. journalijar.comorientjchem.org The presence of a methyl group will be indicated by C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations are often more intense. The differences in the IR and Raman spectra of different crystalline forms (polymorphs) of a compound can be used to identify and quantify them, as molecular interactions in the crystal lattice can affect the vibrational modes. americanpharmaceuticalreview.com

Table 3: Key Vibrational Frequencies for Phenoxazin-3-one Derivatives

CompoundTechniqueVibrational ModeFrequency (cm⁻¹)Reference
2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-oneIR (KBr)C=O stretch1651 journalijar.com
2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-oneIR (KBr)C=N stretch1618 journalijar.com
2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-oneIR (KBr)C-O-C stretch1195 journalijar.com
6-chlorodibenzo[a,j]phenoxazin-5-one derivativeIR (KBr)C=O stretch1676 orientjchem.org
6-chlorodibenzo[a,j]phenoxazin-5-one derivativeIR (KBr)C=N stretch1592 orientjchem.org
6-chlorodibenzo[a,j]phenoxazin-5-one derivativeIR (KBr)Ar₁-O-Ar₂ stretch1271 orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The extended π-conjugated system of the phenoxazin-3-one core gives rise to characteristic absorption bands in the UV-Vis region. The spectra of these compounds typically exhibit multiple absorption maxima (λ_max), corresponding to π→π* and n→π* transitions. rsc.org

The position and intensity of these bands are sensitive to the substituents on the phenoxazine ring and the solvent used. For example, electron-donating groups can cause a bathochromic (red) shift of the absorption maxima, while electron-withdrawing groups may lead to a hypsochromic (blue) shift. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic spectra of these molecules, assigning the observed transitions to specific molecular orbitals, often the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. rsc.org

Table 4: UV-Vis Absorption Maxima for Phenoxazin-3-one Derivatives

CompoundSolventλ_max (nm)Reference
6-chlorodibenzo[a,j]phenoxazin-5-one derivativeEthanol (B145695)228, 261, 326, 474, 647 orientjchem.org
2-acetylamino-7-hydroxy-3H-phenoxazin-3-oneNot Specified232 researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. ulb.ac.beacs.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the molecular packing in the crystal lattice. ulb.ac.be

For phenoxazine derivatives, X-ray crystallography has revealed that the tricyclic core is largely planar. ulb.ac.beoup.com However, slight deviations from planarity can occur depending on the substituents. The crystal structures of various phenoxazine derivatives have been determined, often revealing a herringbone packing arrangement. ulb.ac.beacs.org In some cases, substitutional disorder between the oxygen and nitrogen atoms in the central ring has been observed. ulb.ac.be The detailed structural parameters obtained from X-ray crystallography are crucial for understanding the structure-property relationships of these compounds and for the design of new materials with specific properties. rsc.org

Table 5: Crystallographic Data for Phenoxazine Derivatives

CompoundCrystal SystemSpace GroupKey FindingsReference
PhenoxazineMonoclinicP2₁/cHerringbone packing, substitutional disorder of O and N atoms. ulb.ac.beacs.org
10-(3′-chlorobutyl) phenoxazineTriclinicP1Two molecules in the asymmetric unit, stacking along all three axes. tandfonline.com
10-(N-morpholinoacetyl)-2-trifluoromethyl phenoxazineMonoclinicP2₁/nLayered arrangement of molecules when viewed along the b-axis. tandfonline.com
bis(2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one)nitratosilver(I)Not SpecifiedNot SpecifiedAg⁺ is bonded to the heterocyclic nitrogen atoms of two ligands and an oxygen from the nitrate (B79036) anion. tandfonline.com

Computational Chemistry and Theoretical Modeling

Electronic Structure and Reactivity Analyses (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to analyze the electronic characteristics of phenoxazinone systems. DFT calculations can determine optimized molecular geometries and map the distribution of electronic density, providing a foundation for understanding the molecule's behavior. For instance, studies on substituted 3H-phenoxazin-3-ones reveal critical insights into their electrophilicity through the calculation of Mulliken charges and the molecular electrostatic potential (MEP). nih.gov The introduction of substituents, such as a methyl group, modifies the electronic properties and reactivity of the core phenoxazinone structure, which can influence its biological interactions. ontosight.ai

The reactivity of the phenoxazinone scaffold has been computationally explored to understand reaction mechanisms. For example, in the synthesis of pyridophenoxazinones, the LUMO (Lowest Unoccupied Molecular Orbital) coefficients were calculated to predict the site of nucleophilic attack. unibas.it Furthermore, DFT and more advanced ab initio calculations have been used to study the electronic ground state of phenoxazinone radicals, showing how spin density is localized on specific atoms, which is crucial for understanding their stability and reactivity. researchgate.net

Semiempirical molecular-orbital methods have also been applied to establish a quantitative relationship between the electronic properties of phenoxazine (B87303) derivatives and their biological activity. researchgate.net In one such study, various physical parameters (descriptors) were calculated to correlate with the cytotoxic activity against human oral squamous cell carcinoma cell lines. researchgate.net The findings indicated that cytotoxic activity was significantly correlated with electronic parameters such as electron affinity, absolute hardness (η), and absolute electron negativity (χ), as well as the octanol-water distribution coefficient (log P). researchgate.net

Table 1: Physical Descriptors of Phenoxazine Derivatives Correlated with Cytotoxicity This table is representative of data found in computational studies correlating electronic structure with biological activity.

Descriptor Definition Correlation with Cytotoxicity (CC50)
Electron Affinity (EA) Energy released when an electron is added to a neutral atom or molecule. Significant researchgate.net
Absolute Hardness (η) Resistance to change in electron distribution or charge transfer. Significant researchgate.net
Absolute Electron Negativity (χ) The power of an atom or molecule to attract electrons to itself. Significant researchgate.net
log P Octanol-water partition coefficient, a measure of lipophilicity. Significant researchgate.net

Source: Based on findings from quantitative structure-cytotoxicity relationship analyses. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how phenoxazinone compounds interact with their biological environment, particularly with macromolecules like proteins and DNA. These simulations model the atomic motions of a system over time, providing detailed information on binding modes, interaction energies, and the stability of molecular complexes.

A prominent application of MD is the study of phenoxazinone derivatives as DNA intercalating agents. unibas.itresearchgate.net For example, MD simulations were performed on a complex between a pyridophenoxazinone, a close analog of the phenoxazinone core, and a DNA duplex. unibas.itresearchgate.net These simulations, using force fields like AMBER, revealed that the stability of the complex is driven by a combination of electrostatic interactions between the charged parts of the molecule and DNA's phosphate (B84403) backbone, as well as stacking forces with the DNA base pairs. unibas.itresearchgate.net

MD simulations have also been employed to assess the stability of complexes formed between phenoxazinone derivatives and therapeutic protein targets. In a recent study, derivatives of 2-amino-3H-phenoxazin-3-one were docked to key proteins of the SARS-CoV-2 virus, and subsequent MD simulations were used to evaluate the kinetic stability of the ligand-protein complexes over time. nih.gov Such studies are crucial for validating potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov In addition to MD, other computational techniques like Hirshfeld surface analysis are used to investigate and quantify intermolecular interactions, such as π-π stacking and hydrogen bonds, in the crystal structures of related heterocyclic systems. mdpi.com

Prediction of Spectroscopic Signatures

Computational methods are invaluable for the prediction and interpretation of spectroscopic data, allowing for the verification of molecular structures and the rationalization of their electronic properties. DFT calculations have proven to be highly effective in predicting the nuclear magnetic resonance (NMR) spectra of 3H-phenoxazin-3-one and its derivatives. researchgate.net

Studies have shown that calculated 13C and 1H NMR chemical shifts reproduce experimental results with good accuracy. researchgate.net This computational approach serves as a useful complement to multidimensional NMR experiments in the assignment of complex spectra. researchgate.net To improve the accuracy of these predictions, theoretical models often incorporate environmental effects. Solvent effects, for example, can be effectively modeled using approaches like the polarizable continuum method (PCM). researchgate.netresearchgate.net

Beyond NMR, computational chemistry is used to predict optical properties. Time-dependent density functional theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This technique has been applied to phenoxazinone systems to understand their color and photophysical behavior, such as the shifts in absorption maxima upon chemical modification or reduction. researchgate.net DFT is also used to calculate vibrational frequencies to aid in the assignment of infrared (IR) and Raman spectra, as demonstrated in studies of metal complexes involving phenoxazinone-type ligands. tandfonline.com

Table 2: Computational Methods for Spectroscopic Prediction of Phenoxazinones

Spectroscopic Technique Computational Method Key Application
NMR Spectroscopy DFT (e.g., with GIAO method) Prediction of 1H and 13C chemical shifts for structure verification. researchgate.netresearchgate.net
UV-Vis Spectroscopy TD-DFT Calculation of electronic transitions and absorption spectra to explain color and photophysical properties. researchgate.net

| Vibrational Spectroscopy (IR, Raman) | DFT | Calculation of vibrational frequencies to aid in the assignment of experimental spectra. tandfonline.com |

Computational Approaches in Structure-Activity Relationship Elucidation

Computational methods are central to modern drug discovery and play a significant role in elucidating the structure-activity relationships (SAR) of bioactive compounds like phenoxazinones. Quantitative structure-activity relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

For phenoxazine derivatives, QSAR studies have successfully linked physicochemical descriptors to specific biological outcomes. A notable example is the development of a Quantitative Structure-Cytotoxicity Relationship (QSCR) model for a series of phenoxazines. researchgate.net This study used a semiempirical molecular-orbital method to calculate electronic properties and found a strong correlation between cytotoxicity and descriptors like electron affinity and lipophilicity (log P), providing a predictive model for the anticancer activity of new analogs. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), offer a more detailed view by considering the 3D properties of molecules. A CoMFA study on fluoroquinophenoxazine derivatives as bacterial topoisomerase IA inhibitors yielded a statistically significant model with good internal and predictive correlation coefficients (q² = 0.688, r² = 0.806, and r²_pred = 0.767). nih.gov The contour maps generated from such models highlight regions where steric bulk or electrostatic charge modifications are likely to enhance or diminish activity, thereby guiding the rational design of more potent inhibitors. nih.gov These modeling approaches, often combined with molecular docking simulations, help to visualize how phenoxazinone analogs bind to their target and provide a structural basis for their observed biological activities. unibas.itresearchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
7-Methyl-3H-phenoxazin-3-one
2-amino-3H-phenoxazin-3-one
5H-pyrido[3,2-a]phenoxazin-5-one
2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one
4-hydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA)
benzoxazoline-2(3H)-one (BOA)
9-amino-5,6-difluoro-3-oxo-3H–pyrido[3,2,1-kl] phenoxazine-2-carboxylic acid
Resorufin (7-hydroxy-3H-phenoxazin-3-one)
2-(Methylthio)-3H-phenoxazin-3-one
7-Methoxyresorufin (7-methoxy-3H-phenoxazin-3-one)
2-Amino-7-methoxy-3H-phenoxazin-3-one
7-[(Octyloxy)methoxy]-3H-phenoxazin-3-one

Chemical Reactivity and Mechanistic Investigations

Oxidation and Reduction Transformations of the Phenoxazinone Core

The phenoxazinone scaffold readily undergoes oxidation and reduction reactions, a characteristic that is fundamental to its utility in various biochemical assays. smolecule.com

Oxidation: 7-Methyl-3H-phenoxazin-3-one can be oxidized to form resorufin, a highly fluorescent dye. This transformation is a key principle behind the use of phenoxazinone-based compounds in fluorescence-based assays and imaging. smolecule.com

Reduction: Conversely, the phenoxazinone core can be reduced to a colorless hydroresorufin derivative. smolecule.com This redox cycling capability is exploited in the design of probes for detecting enzymatic activities and specific cellular environments.

The general redox transformations of the phenoxazinone core are summarized in the table below:

TransformationReactantProductSignificance
OxidationThis compoundResorufinFormation of a fluorescent dye for assays. smolecule.com
ReductionThis compoundHydroresorufinFormation of a colorless derivative. smolecule.com

Regioselective Substitution and Functionalization Reactions

The phenoxazine (B87303) ring system is amenable to substitution reactions, allowing for the synthesis of a wide array of derivatives with tailored properties. smolecule.com These reactions can be directed to specific positions on the ring, a concept known as regioselectivity.

Common functionalization strategies include:

Modification of the methyl group: The methyl group at the 7-position can be a site for further chemical modification.

Substitution on the aromatic rings: Other positions on the phenoxazine core can be functionalized to modulate the electronic and steric properties of the molecule. smolecule.com

A convenient method for synthesizing 2-(arylamino)-3H-phenoxazin-3-ones involves the nucleophilic substitution reaction between a sterically crowded 3H-phenoxazin-3-one and various arylamines. nih.gov This approach has been used to create derivatives with extended heterocyclic systems. nih.gov For instance, reactions with ortho-substituted anilines provide access to quinoxalinophenoxazine, triphenodioxazine, and oxazinophenothiazine systems. nih.gov

Mechanistic Studies of Biocatalytic Phenoxazinone Formation

The biosynthesis of phenoxazinone structures, such as the chromophore of the antibiotic actinomycin (B1170597), is catalyzed by the copper-containing enzyme phenoxazinone synthase (PHS). nih.govresearchgate.net This enzyme facilitates the oxidative coupling of substituted o-aminophenols. nih.gov

Mechanistic investigations using substituted 2-aminophenols have revealed a stepwise process for phenoxazinone formation: nih.govresearchgate.net

Initial Oxidation: The reaction begins with the two-electron oxidation of a 2-aminophenol (B121084) molecule to form a quinone imine intermediate. nih.gov

First Conjugate Addition: This intermediate is then trapped by a second molecule of 2-aminophenol. nih.govresearchgate.net

Second Oxidation: The resulting adduct is oxidized to a p-quinone imine. nih.govresearchgate.net

Second Conjugate Addition: A second conjugate addition occurs. Interestingly, this step generates a racemic center, suggesting it may not happen at the enzyme's active site. nih.govresearchgate.net

Final Oxidation: A final two-electron oxidation yields the 2-aminophenoxazinone product. nih.govresearchgate.net

Studies with specific substrates have helped to trap and identify key intermediates. For example:

Using 5-methyl-2-aminophenol, the reaction was blocked at the dihydro-2-aminophenoxazinone stage. nih.govresearchgate.net

The use of human hemoglobin has also been shown to convert 2-amino-5-methylphenol (B193566) into 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one. nih.gov

Investigation of Oxidative C-C Bond Cleavage Mechanisms

While less common than other transformations, oxidative C-C bond cleavage reactions involving phenoxazinone-related structures are of significant interest. These reactions represent a powerful tool in synthetic chemistry for breaking down complex molecules. nih.gov

The selective cleavage of carbon-carbon bonds is a challenging chemical transformation due to the inherent strength of the C-C bond. nih.govnih.gov Research in this area often focuses on developing catalytic systems that can achieve this under mild conditions. rsc.orgorganic-chemistry.org While direct studies on the oxidative C-C bond cleavage of this compound are not extensively detailed in the provided results, the broader context of C-C bond cleavage in related systems provides valuable insights. For instance, cytochrome P450 enzymes have been shown to mediate unusual C(sp²)-C(sp³) bond cleavages in drug metabolism through mechanisms like ipso-addition of oxygen. nih.gov

The development of biomimetic catalysts that can perform phenoxazinone synthase-like activity often involves the study of oxidative coupling reactions, which are the reverse of C-C bond cleavage. researchgate.netdntb.gov.ua Understanding the mechanisms of these coupling reactions can provide clues for designing systems that favor the cleavage process.

Structure Activity Relationship Sar Studies of 7 Methyl 3h Phenoxazin 3 One and Its Derivatives

Influence of Substituents on Biological Efficacy and Selectivity

The nature and position of substituents on the phenoxazine (B87303) core play a pivotal role in determining the biological properties of these compounds. Research has shown that even minor structural modifications can lead to significant changes in activity and selectivity.

For instance, in the context of anticancer activity, the introduction of an amino group at specific positions can enhance cytotoxicity. One of the most well-known examples is Actinomycin (B1170597) D, which contains a phenoxazine chromophore and exhibits potent anticancer effects by intercalating into DNA. researchgate.net The cytotoxic activity of phenoxazine derivatives has been shown to be dependent on the cell line being targeted. researchgate.net For example, the cytotoxicity of some phenoxazine derivatives against certain cancer cell lines correlates with descriptors like electron affinity, absolute hardness, absolute electron negativity, and the octanol-water distribution coefficient (log P). researchgate.net

Studies on pyridophenoxazinones, which are structurally related to the actinomycin chromophore, have revealed that the position of nitrogen in the pyridine (B92270) ring and the nature of substituents are critical for cytotoxic activity. unibas.it Electron-withdrawing groups, such as a nitro group, at specific positions can increase cytotoxic activity, while electron-donating groups like methyl groups tend to decrease it. unibas.it This highlights the importance of electronic effects in the interaction of these molecules with their biological targets.

The lipophilicity of phenoxazine derivatives also significantly influences their biological activity. An increase in the chain length of substituents at the N10-position of the phenoxazine ring can lead to increased lipophilicity and, consequently, enhanced ability to inhibit certain cellular pathways, such as the Akt phosphorylation pathway in rhabdomyosarcoma cells. researchgate.net Specifically, the inhibitory effect on Akt phosphorylation was found to increase in the order of N10-propyl < N10-butyl < N10-pentyl < N10-hexyl. researchgate.net

Furthermore, the type of substituent at the 7-position of the phenoxazin-3-one core dictates the compound's reactivity and potential applications. For example, an octyloxymethoxy group at this position is a feature of compounds used in chemical synthesis and for developing imaging agents.

In the context of antimicrobial activity, phenoxazine compounds have demonstrated effects against various bacterial species. smolecule.com The introduction of a 4-aminopyridine (B3432731) group to a benzo[a]phenoxazine core resulted in a derivative with potent antimalarial activity against Plasmodium falciparum. acs.org

The following table summarizes the influence of various substituents on the biological activity of phenoxazine derivatives:

Compound/Derivative Class Substituent Modification Effect on Biological Activity Reference
Pyridophenoxazin-5-onesNitro group at R1 or R2Increased cytotoxic activity unibas.it
Pyridophenoxazin-5-onesMethyl groupsDecreased cytotoxic activity unibas.it
Phenoxazine derivativesIncreasing alkyl chain length at N10Increased lipophilicity and inhibition of Akt phosphorylation researchgate.net
Benzo[a]phenoxazine4-aminopyridine groupPotent antimalarial activity acs.org
7-substituted-3H-phenoxazin-3-oneOctyloxymethoxy at C7Utility as a building block for imaging agents
Fluoroquinophenoxazine derivatives6-bipiperidinyl side chainPotent antituberculosis activity nih.gov

Stereochemical Considerations in Pharmacological Profiles

While the influence of substituents is a major focus of SAR studies, the three-dimensional arrangement of atoms, or stereochemistry, can also have a profound impact on the pharmacological profile of phenoxazine derivatives. However, specific studies focusing on the stereochemical considerations of 7-Methyl-3H-phenoxazin-3-one itself are not extensively detailed in the provided search results.

General principles of medicinal chemistry suggest that different enantiomers or diastereomers of a chiral drug molecule can exhibit significantly different biological activities, metabolic pathways, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug.

For some phenoxazine derivatives, the planar or near-planar nature of the tricyclic ring system is a key structural feature. researchgate.net However, the introduction of substituents can create chiral centers, leading to the existence of stereoisomers. For example, the synthesis of 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one results in a chiral center at the 4α position. jst.go.jp The biological evaluation of the individual enantiomers of such compounds would be necessary to fully understand their pharmacological profiles.

In the broader context of related heterocyclic compounds, the importance of stereochemistry is well-established. For instance, in the development of inhibitors for various enzymes, the precise spatial orientation of functional groups is often critical for effective binding to the active site.

While direct evidence on the stereochemical aspects of this compound is limited in the provided results, the principles of stereopharmacology strongly suggest that this is an important area for further investigation to optimize the therapeutic potential of this class of compounds.

Correlation between Molecular Descriptors and Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved by using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

Several QSAR and related computational studies have been performed on phenoxazine derivatives to understand the structural requirements for their biological activities. These studies often employ methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis).

A study on fluoroquinophenoxazine derivatives as bacterial topoisomerase IA inhibitors utilized CoMFA to build a 3D-QSAR model. nih.gov This model, which had good statistical reliability (q² = 0.688 and r² = 0.806), helped to understand the structural basis for the observed inhibitory activity. nih.gov The predictive power of the model was validated with a test set of compounds. nih.gov

Another QSAR study on a series of phenoxazine derivatives investigated their cytotoxicity against human oral squamous cell carcinoma and promyelocytic leukemia cell lines. researchgate.net This study found that the cytotoxic activity could be estimated from chemical descriptors such as electron affinity, absolute hardness, absolute electron negativity, and the octanol-water distribution coefficient (log P). researchgate.net The study also noted that the cytotoxic activity of the phenoxazine derivatives reached a maximum at a log P value of 5.9. researchgate.net

The following table presents some of the molecular descriptors that have been correlated with the biological activities of phenoxazine derivatives:

Biological Activity Correlated Molecular Descriptors Key Findings Reference
Cytotoxicity against HSC-2 and HSC-4 cellsElectron affinity, absolute hardness (eta), absolute electron negativity (chi), log PCytotoxicity could be estimated from these descriptors. researchgate.net
Cytotoxicity against HSC-3 cellslog POnly log P was correlated to the 50% cytotoxic concentration (CC50). researchgate.net
Cytotoxicity against HL-60 cellsHeat of formation, log POnly heat of formation and log P were correlated to the CC50. researchgate.net
Topoisomerase IA inhibitionCoMFA steric and electrostatic fieldsA reliable 3D-QSAR model was constructed to explain the structural basis of activity. nih.gov
General antibacterial activityNumber of rotatable bonds, logP, number of rings, polar surface area, aromatic bond count, dipole moment, H-bond donors/acceptors, molecular weightA QSAR equation showed both positive and negative correlations of these descriptors with biological activity. frontiersin.org

These QSAR studies provide valuable insights into the physicochemical properties that govern the biological activity of phenoxazine derivatives. This knowledge can guide the design of new analogs with improved efficacy and selectivity.

Biological Activities and Underlying Mechanisms Excluding Clinical Outcomes

Antimicrobial Research

Research into the antimicrobial properties of 7-Methyl-3H-phenoxazin-3-one is an emerging field. While extensive data on this specific compound is limited, studies on the broader class of phenoxazine (B87303) derivatives provide insights into its potential antibacterial and antifungal activities.

Antibacterial Mechanisms and Spectrum of Activity

Phenoxazine-based compounds are known to possess antimicrobial properties. For instance, the well-known phenoxazine-containing antibiotic, Actinomycin (B1170597) D, is effective against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. The proposed mechanism for some phenoxazine compounds, such as resazurin (B115843), involves functioning as a DNA intercalating agent. However, it is important to note that the bactericidal activity of resazurin is limited to a few Gram-negative species, suggesting a potentially novel mechanism of action researchgate.net.

Studies on synthesized phenoxazine derivatives have demonstrated significant antibacterial activities against a variety of bacteria, including Klebsiella sp., Bacillus sp., Proteus vulgaris, Salmonella sp., Shigella flexneri, Staphylococcus aureus, Streptococcus pneumoniae, and Vibrio cholerae researchgate.net. Other research on angular polycyclic phenoxazine derivatives has shown them to be potent antibacterial agents against Staphylococcus aureus, Streptococcus pneumonia, Escherichia coli, Salmonella typhi, Klebsiella pneumonia, Pseudomonas aeruginosa, and Bacillus subtilis rndsystems.com. The exact mechanisms of action for these derivatives are still under investigation but are thought to involve interference with essential cellular processes.

Antifungal Mechanisms

Similar to their antibacterial counterparts, certain phenoxazine derivatives have demonstrated antifungal activity. Angular polycyclic phenoxazine derivatives have shown significant biological activity against Candida albicans and Aspergillus niger rndsystems.com. The structural features of the phenoxazine ring are believed to play a crucial role in this activity. While the precise mechanisms are not fully elucidated, it is hypothesized that these compounds may disrupt fungal cell membrane integrity or interfere with essential enzymatic pathways. Further research is necessary to determine the specific antifungal mechanisms of this compound.

Antineoplastic Research

The antineoplastic properties of phenoxazine derivatives have been more extensively studied, with a focus on their ability to inhibit cancer cell growth and induce apoptosis. Research on compounds structurally similar to this compound, such as 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (referred to as Phx-1), provides significant insights into these mechanisms.

Mechanisms of Cellular Proliferation Inhibition

Phenoxazine derivatives, including Phx-1, have been shown to suppress the proliferation of various cancer cell lines. A key mechanism implicated in this activity is the reduction of intracellular pH (pHi). Cancer cells typically maintain a higher pHi than normal cells, which is conducive to their proliferation and metabolic processes. Phx-1 has been observed to cause a rapid, dose-dependent decrease in the pHi of human epidermoid carcinoma (KB-3-1) and human chronic myeloid leukemia (K562) cells. This intracellular acidification is believed to disrupt cellular homeostasis, leading to the suppression of proliferation and eventual apoptosis nih.gov.

The antiproliferative effects of Phx-1 have been documented in a variety of cancer cell lines, including those of adult T-cell leukemia, where it inhibits growth and cell viability wikipedia.org. The inhibition of cell proliferation by phenoxazine compounds is a critical aspect of their potential as anticancer agents.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Phenoxazine derivatives, notably Phx-1, have been demonstrated to induce apoptosis in several cancer cell models. The reduction in intracellular pH is considered a primary trigger for the apoptotic cascade in cancer cells treated with these compounds nih.gov.

Studies on benzo[a]phenoxazine compounds have shown that they can induce apoptotic cell death in colon and breast cancer cell lines. This process is associated with the permeabilization of lysosomal membranes, leading to intracellular acidification and an increase in reactive oxygen species (ROS) nih.gov. Phx-1 has been shown to induce a mixed type of cell death, including both apoptosis and necrosis, in human B and T cell lymphoblastoid cell lines. While it did not induce DNA ladder formation, a classic sign of apoptosis, it did cause phosphatidylserine externalization, an early apoptotic event.

The apoptotic effects of phenoxazines have also been observed in human T-cell leukemia virus type-1 (HTLV-1) positive leukemia cells, where they arrest the cell cycle at the sub G0/G1 phase and augment apoptosis wikipedia.org. Furthermore, in pancreatic cancer cell lines, certain phenoxazine derivatives have been shown to cause both apoptosis and necrosis, with a downregulation of the anti-apoptotic protein Bcl-2 expression being implicated in the cell death mechanism nih.gov.

Interactions with Biological Macromolecules (e.g., DNA intercalation, enzyme inhibition like Histone Deacetylases, Type I SPase)

The interaction of phenoxazine derivatives with biological macromolecules is a key area of investigation to understand their mechanisms of action.

DNA Intercalation: The planar tricyclic structure of the phenoxazine ring is suggestive of a potential for DNA intercalation. DNA intercalators are molecules that can insert themselves between the base pairs of DNA, which can inhibit DNA replication and transcription nih.gov. While some phenazine (B1670421) derivatives have been studied for their DNA binding properties through partial intercalation nih.gov, specific studies confirming the DNA intercalating ability of this compound are not yet available.

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. Certain phenoxazine-bearing hydroxamic acids have been synthesized and evaluated as potent class II HDAC inhibitors nih.gov. This suggests that the phenoxazine scaffold could be a promising pharmacophore for the development of novel HDAC inhibitors. However, direct evidence of this compound acting as an HDAC inhibitor is currently lacking.

Type I Signal Peptidase (SPase) Inhibition: Type I signal peptidases are essential enzymes in bacteria for protein secretion and are considered a target for novel antibiotics. While in silico screening methods have been used to investigate the interaction of some compounds with Type I SPase researchgate.net, there is no available research specifically demonstrating the inhibition of this enzyme by this compound.

Data Tables

Table 1: Investigated Biological Activities of a Structurally Related Compound (Phx-1)

Biological Activity Cell Line(s) Observed Effect Reference
Antiproliferative KB-3-1, K562 Inhibition of cellular proliferation, preceded by a decrease in intracellular pH. nih.gov
MT-1, HUT-102, MT-2 Inhibition of cell growth and viability. wikipedia.org
Apoptosis Induction KB-3-1, K562 Induction of apoptosis following intracellular acidification. nih.gov
Human B and T cell lymphoblastoid lines Induction of a mixed type of cell death (apoptosis and necrosis).
MT-1, HUT-102, MT-2 Augmentation of apoptosis and cell cycle arrest at sub G0/G1 phase. wikipedia.org

Antiviral Research

The phenoxazine scaffold is a key component in a variety of derivatives that have demonstrated a broad spectrum of antiviral activities. Research into phenoxazine-based nucleoside analogs has revealed efficacy against both DNA and RNA viruses. nih.govnih.gov These compounds have been identified as potential starting points for the development of new antiviral agents. nih.gov

Activity Against DNA Viruses: Studies have shown that certain phenoxazine nucleoside derivatives are potent inhibitors of herpesvirus replication. Specifically, 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine was found to be a powerful inhibitor of Varicella Zoster Virus (VZV) replication. nih.gov Further studies on a panel of phenoxazine derivatives confirmed activity against VZV and Human Cytomegalovirus (CMV), with some compounds inhibiting the replication of both viruses. nih.gov

Activity Against RNA Viruses: The antiviral activity of phenoxazinone derivatives extends to RNA viruses. Several synthesized compounds have shown promising inhibitory effects against Tick-borne Encephalitis Virus (TBEV), a member of the flavivirus family. nih.govnih.gov The activity of these compounds, while sometimes accompanied by cytotoxicity in cell cultures, marks them as valuable leads for further structural optimization to develop antiflaviviral drugs. nih.gov The broad-spectrum potential is highlighted by the testing of these derivatives against a diverse panel of 25 RNA and DNA virus species. nih.gov

Table 1: Antiviral Activity of Selected Phenoxazine Nucleoside Derivatives

Compound Type Target Virus(es) Key Findings Reference
1,3-diaza-2-oxophenoxazine nucleoside Varicella Zoster Virus (VZV) Potent inhibitor of VZV replication; less active against thymidine kinase-deficient strains. nih.gov
Phenoxazine-based nucleosides VZV, Human Cytomegalovirus (CMV) Several compounds inhibited VZV and/or CMV replication. nih.gov
Phenoxazine-based nucleosides Tick-borne Encephalitis Virus (TBEV) Showed promising activity with EC₅₀ values in the low micromolar range. nih.gov

Anti-inflammatory Research

The phenoxazine nucleus is associated with a range of pharmacological activities, including anti-inflammatory properties. nih.gov While specific studies on this compound are limited, research on related methylated compounds and derivatives of other heterocyclic structures indicates that methylation can significantly influence anti-inflammatory activity. For instance, studies on methyl derivatives of flavanone demonstrated that these compounds can inhibit the production of nitric oxide (NO) and modulate pro-inflammatory cytokines in stimulated macrophages. mdpi.com Specifically, 2′-methylflavanone and 3′-methylflavanone were identified as having the strongest anti-inflammatory activity among the tested derivatives, reducing concentrations of IL-6, IL-12p40, and IL12p70. mdpi.com This suggests that the methyl group in the 7-position of this compound could potentially play a role in modulating inflammatory pathways.

Immunomodulatory Effects

Research into the specific immunomodulatory effects of this compound is not extensively documented in available literature. However, studies on other methylated phenolic compounds have shown that they possess immunomodulatory potential. For example, certain dimethylphenol isomers have been found to affect the immune system by acting as immunogens or by modulating the Th1/Th2 cytokine balance in mice. nih.gov These findings indicate that methyl-substituted compounds can interact with and influence immune responses, though direct evidence for this compound is pending.

Modulation of Specific Receptors and Enzymes

PPAR-α Agonists: Novel derivatives of phenoxazinone have been identified as potent agonists of the peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.gov PPAR-α is a key regulator of lipid metabolism, and its agonists are used to lower triglyceride levels. nih.govwikipedia.org In a study focused on designing and synthesizing new phenoxazinone derivatives, molecular docking experiments showed a strong interaction with PPAR-α. The synthesized compounds were found to reduce triglyceride, total cholesterol, and low-density lipoprotein cholesterol levels in animal models, with activity comparable to the fibrate drug gemfibrozil. nih.gov

Table 2: Activity of a Lead Phenoxazinone Derivative (Compound 9f) as a PPAR-α Agonist

Parameter Value
Binding Energy 12.6 kcal/mol
Inhibition Constant (Ki) 2.8 nM

Source: nih.gov

Cytochrome P450 Isozyme Inhibition: While direct studies on the inhibition of cytochrome P450 (CYP) by this compound are not available, research on structurally related compounds provides some insight. Phenothiazines, which are structurally similar to phenoxazines, have been shown to inhibit various CYP isoenzymes. For example, the phenothiazine neuroleptic levomepromazine potently inhibited CYP2D6 and moderately inhibited CYP1A2 and CYP3A4 in vitro. nih.gov The catalytic cycle of cytochrome P450 enzymes is vulnerable to inhibition at several steps, including substrate binding and oxidation. researchgate.net Given the structural similarities, it is plausible that phenoxazinone derivatives could also interact with and potentially inhibit CYP isozymes, a hypothesis that warrants further investigation.

Effects on Cellular Physiological Processes

Ion Channel Modulation: Ion channels are fundamental proteins that control a vast range of physiological functions, making them important drug targets. nih.gov The modulation of ion channels, either through inhibition or agonism, can alter neuronal excitability and other cellular processes. nih.gov While the broader class of phenoxazine derivatives is known for its diverse biological activities, specific research detailing the direct modulation of ion channels by this compound is not yet prevalent.

Emerging Applications in Materials Science and Catalysis

Applications in Organic Electronics and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

While phenoxazine (B87303) derivatives have been investigated as building blocks for materials used in OLEDs, there is no specific research detailing the application or performance of 7-Methyl-3H-phenoxazin-3-one in this context. researchgate.net

Dye-Sensitized Solar Cells

The electron-rich nature of the phenoxazine moiety has led to the exploration of its derivatives as components of dyes in dye-sensitized solar cells (DSSCs). nih.gov These dyes play a crucial role in absorbing light and injecting electrons into the semiconductor material. However, literature specifically evaluating this compound as a sensitizer (B1316253) in DSSCs could not be identified.

Semiconductors

Organic semiconductors are essential components of modern electronics. While heterocyclic compounds, including phenoxazines, are a significant area of research for developing new semiconductor materials acs.org, there is a lack of specific data on the semiconductor properties of this compound.

Development as Fluorescent Probes and Bio-Imaging Agents

The phenoxazine ring system is the core of several well-known fluorescent dyes, such as Nile Red, which are valued for their photostability and strong fluorescence. nih.gov These properties make them attractive for use as fluorescent probes and in bio-imaging. A related compound, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, has been noted for its biological activities, though not specifically for bio-imaging. nih.gov At present, there is no available research focused on the development of this compound for these applications.

Role in Chemical Catalysis and Photoredox Chemistry

The potential of phenoxazine derivatives in catalysis is an area of ongoing investigation.

Q & A

Q. What are the recommended methods for synthesizing 7-Methyl-3H-phenoxazin-3-one in laboratory settings?

The synthesis of phenoxazinone derivatives typically involves oxidative condensation of substituted phenols. For this compound, a common approach employs catalytic oxidation of 3-aminophenol derivatives in the presence of Fe³⁺ or Cu²⁺ under aerobic conditions. For example, oxidative coupling of 7-methyl-substituted precursors using horseradish peroxidase or laccase enzymes can yield the target compound. Reaction monitoring via thin-layer chromatography (TLC) with silica plates (e.g., Merck F254) and purification via column chromatography using ethyl acetate/hexane gradients are standard practices .

Q. How can researchers characterize the purity and structural integrity of this compound?

Structural validation requires a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) to confirm substitution patterns and electronic environments. Key signals include the carbonyl carbon (C3) at ~170 ppm and aromatic protons in the 6.5–8.0 ppm range .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₂H₉NO₂).
  • Melting Point Analysis : Compare observed values with literature data to assess purity.

Q. What solubility properties should be considered when designing experiments with this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone. Solubility can be enhanced via salt formation (e.g., ammonium salts, as seen in related phenoxazinones) . Pre-experiment solubility screens in buffered solutions (pH 4–9) are advised to optimize conditions for biological assays.

Advanced Research Questions

Q. How do electronic effects of substituents influence the NMR chemical shifts in this compound derivatives?

Substituents at the 2- or 7-position alter π-conjugation and electron density. Electron-withdrawing groups (e.g., -NO₂) deshield adjacent carbons, shifting ¹³C NMR signals downfield, while electron-donating groups (e.g., -OCH₃) cause upfield shifts. For example, 7-methyl substitution induces a steric effect that slightly distorts the planar phenoxazinone ring, modulating chemical shifts by ~1–3 ppm. Dual substituent parameter (DSP) analysis can quantify these effects .

Q. What strategies are effective for resolving contradictions between experimental and computational NMR data for phenoxazinone derivatives?

Discrepancies often arise from solvent effects or conformational flexibility. To resolve these:

  • Solvent Modeling : Use polarizable continuum models (PCM) in DFT calculations to account for solvent polarity .
  • Conformational Averaging : Perform Boltzmann-weighted averaging over low-energy conformers to match experimental shifts within ±2 ppm .
  • Validation : Cross-check with 2D NMR (COSY, HSQC) to confirm assignments .

Q. What computational approaches are validated for predicting ¹³C NMR chemical shifts in substituted phenoxazinones?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) and gauge-including atomic orbitals (GIAO) reliably predicts ¹³C shifts. Studies show correlation coefficients (R²) >0.95 between calculated and experimental data when solvent effects (via PCM) and relativistic corrections are included . For large derivatives, fragment-based methods (e.g., ONIOM) reduce computational cost while maintaining accuracy.

Methodological Notes

  • Data Contradiction Analysis : Iterative validation using independent techniques (e.g., XRD for crystal structure vs. NMR for solution-state structure) is critical. Apply statistical tools like principal component analysis (PCA) to identify outlier data points .
  • Spectral Interpretation : Reference libraries (e.g., SDBS) and quantum-chemical software (Gaussian, ORCA) are indispensable for interpreting complex NMR patterns .

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